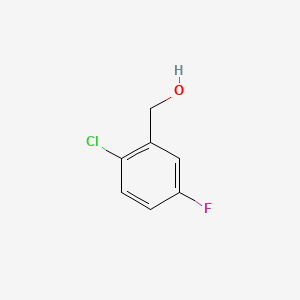

2-Chloro-5-fluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZKFYRHXVQMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378587 | |

| Record name | 2-Chloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-59-8 | |

| Record name | 2-Chloro-5-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluorobenzyl alcohol

This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The methodologies detailed herein are grounded in established chemical principles and supported by spectral data from analogous compounds, offering researchers and drug development professionals a robust framework for its preparation and quality control.

Introduction: Significance of this compound

This compound is a halogenated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this fragment. As such, it serves as a valuable building block in the synthesis of a wide range of biologically active compounds. This guide will explore a reliable and scalable laboratory-scale synthesis of this important intermediate and detail the analytical techniques for its comprehensive characterization.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. This approach is favored due to the ready availability of the starting materials and the high efficiency of modern reducing agents. Two primary pathways are presented here: the reduction of 2-chloro-5-fluorobenzoic acid and the reduction of 2-chloro-5-fluorobenzaldehyde.

Synthesis Route 1: Reduction of 2-Chloro-5-fluorobenzoic acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes such as borane-tetrahydrofuran (BH₃·THF) offer a milder and often more selective alternative. The proposed synthesis is adapted from a reliable protocol for a structurally similar compound.[1]

Reaction Scheme:

Caption: Reduction of 2-chloro-5-fluorobenzoic acid to this compound.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-5-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6 M hydrochloric acid until gas evolution ceases.

-

Extraction: Add water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Borane reagents react violently with water, hence the need for a dry apparatus and anhydrous solvent.

-

Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the borane with atmospheric oxygen and moisture.

-

Controlled Addition at Low Temperature: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions.

-

Acidic Workup: The acidic workup protonates the intermediate borate ester to yield the final alcohol and hydrolyzes any remaining borane.

Synthesis Route 2: Reduction of 2-Chloro-5-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a more facile transformation that can be achieved with milder reducing agents like sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and safety.

Reaction Scheme:

Caption: Reduction of 2-chloro-5-fluorobenzaldehyde to this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-fluorobenzaldehyde (1 equivalent) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Protic Solvent: Sodium borohydride is stable in protic solvents like methanol and ethanol, which also serve as a proton source during the workup.[2]

-

Portion-wise Addition: This controls the initial effervescence and exothermic nature of the reaction.

-

Stoichiometry: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde.[3]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose. Expected spectral data are inferred from closely related structures.[4][5][6][7][8][9][10][11][12][13][14][15]

Characterization Workflow:

Caption: A typical workflow for the purification and characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence of the benzylic protons and the aromatic protons, with their characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons: 115 - 165 ppm (the carbon bearing the fluorine will be a doublet with a large ¹JCF coupling constant).

-

-CH₂-: ~60-65 ppm.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): For C₇H₆ClFO, the expected monoisotopic mass is approximately 160.01 m/z. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

Data Summary

| Property | Expected Value |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.58 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (δ, ppm) | Ar-H: 7.0-7.5, -CH₂-: ~4.7, -OH: 2.0-4.0 |

| ¹³C NMR (δ, ppm) | Ar-C: 115-165, -CH₂-: ~60-65 |

| MS (m/z) | M⁺ ≈ 160, M+2 ≈ 162 |

| IR (cm⁻¹) | O-H: 3200-3600 (broad), C-O: 1000-1250 |

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently prepare and validate this important chemical intermediate for their applications. The provided spectral data for analogous compounds serve as a reliable reference for quality control and structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluorobenzyl alcohol. Retrieved from [Link]

-

Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-6-fluorobenzyl alcohol. Retrieved from [Link]

-

SpringerLink. (n.d.). Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

-

Dr. P. (2023, November 3). Reduction of Acid Chlorides with LiAlH4. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. rsc.org [rsc.org]

- 5. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 2-Fluorobenzyl alcohol(446-51-5) 13C NMR [m.chemicalbook.com]

- 9. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluorobenzyl alcohol [webbook.nist.gov]

- 12. 2-Chloro-6-fluorobenzyl alcohol [webbook.nist.gov]

- 13. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 2-Chlorobenzyl alcohol(17849-38-6) IR Spectrum [m.chemicalbook.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. web.pdx.edu [web.pdx.edu]

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzyl Alcohol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Chloro-5-fluorobenzyl alcohol (CAS No. 261762-59-8), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering field-proven insights and detailed methodologies.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic alcohol with a molecular formula of C₇H₆ClFO and a molecular weight of 160.57 g/mol .[1] The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzyl ring imparts unique electronic properties that are instrumental in its synthetic applications.

Diagram of Molecular Structure

Caption: 2D structure of this compound.

A summary of its key physical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 261762-59-8 | [1] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Melting Point | 68-72 °C | [2] |

| Boiling Point | 229.6 °C at 760 mmHg | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is through the reduction of a corresponding carbonyl compound, either 2-chloro-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzoic acid. This approach is favored for its high yield and selectivity.

Synthetic Pathway Overview

Caption: General synthetic routes to this compound.

Experimental Protocol: Reduction of 2-Chloro-5-fluorobenzoic Acid

This protocol is adapted from established methods for the reduction of substituted benzoic acids.[4]

Materials:

-

2-Chloro-5-fluorobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (6 N)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-Chloro-5-fluorobenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise via the dropping funnel, maintaining the temperature at 0 °C. The molar ratio of benzoic acid to BH₃·THF should be approximately 1:2.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5-2 hours.

-

Cool the reaction mixture to 0 °C and slowly quench the excess borane by the dropwise addition of 6 N HCl until gas evolution ceases.

-

Add deionized water and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a strong reducing agent like borane-tetrahydrofuran complex is necessary for the efficient reduction of the carboxylic acid functional group. The reaction is performed under an inert atmosphere to prevent the reaction of the highly reactive borane with atmospheric moisture and oxygen. The acidic workup is crucial for hydrolyzing the intermediate borate ester and protonating the resulting alkoxide to yield the final alcohol.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂OH), typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (approximately 7.0-7.5 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with the carbon atoms directly bonded to the electronegative chlorine and fluorine atoms exhibiting characteristic chemical shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorptions in the aromatic region (1400-1600 cm⁻¹) and C-Cl and C-F stretching vibrations at lower wavenumbers will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the hydroxyl group and other characteristic cleavages of the benzyl structure.

Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the hydroxyl group and the substituted aromatic ring.

-

Oxidation: The primary alcohol group can be readily oxidized to the corresponding aldehyde (2-chloro-5-fluorobenzaldehyde) using mild oxidizing agents or further to the carboxylic acid (2-chloro-5-fluorobenzoic acid) with stronger oxidizing agents.[5]

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.[6]

-

Halogenation: The hydroxyl group can be replaced by a halogen atom through reactions with reagents such as thionyl chloride or phosphorus halides to form the corresponding benzyl halide.

-

Reactions of the Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic substitution reactions. However, the directing effects of the substituents will influence the position of any substitution that does occur.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules due to the unique combination of its functional groups and the influence of the halogen substituents on the properties of the final product.[1][7]

-

Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] While specific drug names are not always publicly disclosed in the context of intermediate synthesis, this compound is valuable in the development of treatments for various diseases, including cancer and infectious diseases.[1]

-

Agrochemical Synthesis: In the agrochemical industry, this compound is utilized in the production of herbicides and pesticides. The halogen substituents can contribute to the efficacy and selectivity of the final agrochemical product.[1]

Safety and Handling

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Storage:

-

Store in a dry, well-ventilated place at room temperature.[2]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex, biologically active molecules. A thorough understanding of its physical and chemical properties, as well as its synthesis and reactivity, is crucial for its effective utilization in research and development.

References

- 1. 2-Fluorobenzyl alcohol(446-51-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Page loading... [wap.guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzyl Alcohol (CAS: 261762-59-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzyl alcohol, a halogenated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The strategic placement of chloro and fluoro substituents on the benzyl core imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This document delves into its physicochemical properties, outlines a robust synthesis protocol, explores its chemical reactivity, and presents a detailed analysis of its spectral characteristics. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS: 261762-59-8) is a prime example of a strategically designed chemical intermediate. The presence of both a chloro and a fluoro group on the aromatic ring creates a unique electronic environment, making it a valuable precursor for the synthesis of complex, biologically active molecules. This guide serves as a detailed technical resource for scientists leveraging this compound in their research and development pipelines.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 261762-59-8 | |

| Molecular Formula | C₇H₆ClFO | |

| Molecular Weight | 160.57 g/mol | |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 68-72 °C | |

| Boiling Point | ~229.6 °C (Predicted) | |

| Purity | Typically ≥97% | [2] |

| Storage | Store at room temperature in a dry, well-ventilated area | [3] |

Synthesis and Purification

The most direct and common synthetic route to this compound is the reduction of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This transformation is a staple in organic synthesis, valued for its high efficiency and selectivity.

Synthetic Pathway: Reduction of 2-Chloro-5-fluorobenzoic Acid

The reduction of a carboxylic acid to a primary alcohol can be achieved using various reducing agents. A common and effective method involves the use of a borane complex, such as borane-tetrahydrofuran (BH₃·THF).

Diagram 1: Synthesis of this compound

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, and represents a standard procedure for this type of reduction.[4]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-chloro-5-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (BH₃·THF) (typically 2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5-2 hours.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add 6N HCl to quench the excess reducing agent until gas evolution ceases.

-

Extraction: Add water to the reaction mixture and extract the product with ethyl acetate (2x).

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: A common solvent system for the recrystallization of benzyl alcohols is a mixture of a polar solvent (e.g., acetone or ethyl acetate) and a non-polar solvent (e.g., hexane or heptane).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent.

-

Crystallization: Slowly add the non-polar solvent until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | dd | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.0 | ddd | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.0 (broad) | s | 1H | -CH₂OH |

The exact chemical shifts and coupling constants will be influenced by the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the six aromatic carbons and the benzylic carbon. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d) | C -F |

| ~138 (d) | Ar-C |

| ~133 (d) | C -Cl |

| ~129 (d) | Ar-C H |

| ~116 (d) | Ar-C H |

| ~115 (d) | Ar-C H |

| ~63 | -C H₂OH |

The 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, and C-C double bonds within the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3600 (broad) | O-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| ~1600 and ~1480 | Aromatic C=C stretch |

| 1000-1100 | C-F stretch |

| 600-800 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Fragment |

| 160/162 | [M]⁺ (Molecular ion) |

| 142/144 | [M-H₂O]⁺ |

| 125 | [M-Cl]⁺ |

| 107 | [M-Cl-H₂O]⁺ |

Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of its hydroxyl group and the influence of the halogen substituents on the aromatic ring.

Key Reactions

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-chloro-5-fluorobenzaldehyde) or carboxylic acid (2-chloro-5-fluorobenzoic acid) using a variety of oxidizing agents.

-

Etherification: The hydroxyl group can undergo etherification with alkyl halides or other alcohols under appropriate conditions to form ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.

-

Substitution of the Hydroxyl Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.

Diagram 2: Reactivity of this compound

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-fluorobenzyl Alcohol

Introduction

2-Chloro-5-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted benzyl alcohol, it serves as a versatile building block for synthesizing more complex molecules, including active pharmaceutical ingredients and specialty polymers. Accurate structural elucidation and purity assessment are paramount in these fields, making a thorough understanding of its spectroscopic signature essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While empirical data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from closely related structural analogs to present a predictive yet robust characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: In ¹H NMR, the chemical shift of a proton is highly sensitive to its electronic environment. In this compound, the aromatic protons are influenced by the competing effects of the electron-withdrawing, ortho-directing chlorine atom and the strongly electron-withdrawing, meta-directing fluorine atom.[1][2] This results in a predictable dispersion of signals in the aromatic region (typically 6.5-8.5 ppm).[3] The benzylic protons (CH₂) will appear as a singlet, shifted downfield by the adjacent aromatic ring and oxygen atom, while the hydroxyl (OH) proton signal is often broad and its position is concentration and solvent-dependent.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.35 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |

| H-4 | ~ 7.05 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |

| H-3 | ~ 7.40 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.0 | 1H |

| -CH₂- | ~ 4.75 | s | - | 2H |

| -OH | 1.5 - 3.0 | br s | - | 1H |

Note: Predictions are based on additive models and data from analogs like 2-chlorobenzyl alcohol and various fluorobenzyl alcohols.[5][6][7][8]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9][10] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[10]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present, as they can degrade spectral quality.[10]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking & Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high resolution and sharp peaks.[11][12]

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay (D1) of 1-2 seconds and a sufficient number of scans (typically 8 to 16) are usually adequate for obtaining a high signal-to-noise ratio.[11]

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Rationale: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. Halogen substituents have a significant and predictable impact; the carbon directly bonded to chlorine (C-2) will be deshielded, as will the carbon bonded to fluorine (C-5).[13][14] A key diagnostic feature is the presence of large coupling constants between fluorine and carbon atoms (¹JCF, ²JCF, ³JCF), which can help in assigning the aromatic signals definitively.[6]

Predicted ¹³C NMR Data (126 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-5 (C-F) | ~ 162 | d | ¹JCF ≈ 245 |

| C-1 (C-CH₂OH) | ~ 142 | d | ³JCF ≈ 3 |

| C-2 (C-Cl) | ~ 133 | d | ²JCF ≈ 20 |

| C-3 | ~ 130 | d | ³JCF ≈ 8 |

| C-6 | ~ 116 | d | ²JCF ≈ 22 |

| C-4 | ~ 115 | d | ⁴JCF ≈ 8 |

| -CH₂- | ~ 62 | s | - |

Note: Predictions are based on data from 2-chlorobenzyl alcohol, 3-fluorobenzyl alcohol, and established substituent effects.[6][8][14]

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in the experimental choices:

-

Sample Concentration: A higher concentration (50-100 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.[9][10]

-

Acquisition Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Caption: Factors influencing key ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an invaluable technique for identifying functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. For this compound, the spectrum will be dominated by characteristic absorptions for the O-H, C-O, aromatic C-H, and aromatic C=C bonds. The presence of a broad O-H stretching band is a definitive indicator of the alcohol functional group.[15][16]

Expected Characteristic IR Absorption Bands:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Rationale |

| O-H Stretch | 3550 - 3200 | Strong, Broad | Indicates the presence of the hydroxyl group, broadened by hydrogen bonding.[17][18] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Corresponds to the stretching of the benzylic -CH₂- group. |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong | A series of sharp peaks typical for the aromatic ring skeleton. |

| C-O Stretch | 1260 - 1000 | Strong | Corresponds to the stretching of the primary alcohol C-O bond. |

| C-Cl Stretch | 800 - 600 | Strong | Expected for the carbon-chlorine bond. |

| C-F Stretch | 1250 - 1000 | Strong | Often overlaps with the C-O stretch region. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands can sometimes give clues about the ring substitution pattern. |

Note: Frequencies are based on general IR correlation charts and data for benzyl alcohol and its halogenated analogs.[18][19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.[20][21]

-

Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[22]

-

Sample Application: Place a small drop of liquid this compound (or a small amount of the solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[20]

-

Apply Pressure (for solids): If the sample is solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[23]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

ATR-FTIR Analysis Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For benzyl alcohols, the molecular ion peak (M⁺) may be observed, but it is often weak.[24] The fragmentation is typically dominated by several key pathways:

-

α-cleavage: Loss of a hydrogen atom from the benzylic carbon to form a stable [M-H]⁺ oxonium ion.[24][25]

-

Loss of Water: Dehydration to form an [M-18]⁺ radical cation is common for many alcohols.[25]

-

Loss of Hydroxyl: Cleavage of the C-O bond to lose a hydroxyl radical (•OH), forming a substituted benzyl cation [M-17]⁺.

-

Loss of CH₂OH: Cleavage of the bond between the aromatic ring and the benzylic carbon to form a substituted phenyl cation [M-31]⁺.

The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful diagnostic tool. The molecular weight of C₇H₆³⁵ClFO is 160.01, and for C₇H₆³⁷ClFO it is 162.01.

Predicted EI Mass Spectrum Fragmentation:

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Comments |

| 160 | 162 | [C₇H₆ClFO]⁺ | Molecular Ion (M⁺) |

| 159 | 161 | [C₇H₅ClFO]⁺ | [M-H]⁺, via α-cleavage |

| 143 | 145 | [C₇H₆ClF]⁺ | [M-OH]⁺, loss of hydroxyl radical |

| 129 | 131 | [C₆H₃ClF]⁺ | [M-CH₂OH]⁺, loss of hydroxymethyl radical |

| 111 | - | [C₆H₃FOH]⁺ | Loss of Cl radical |

| 99 | - | [C₅H₂FOH]⁺ | Further fragmentation |

| 79 | 79 | [C₅H₂FO]⁺ | Likely from rearrangement and loss of CO from a precursor ion, similar to benzyl alcohol.[26] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: Set to a temperature of ~250°C in splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[27]

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.[27]

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.[27]

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Analysis: Inject a small volume (1 µL) of the sample solution. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum of that peak can be analyzed for the molecular ion and fragmentation pattern.

Proposed Fragmentation Pathway

Caption: Primary fragmentation pathways for this compound in EI-MS.

Summary and Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, with C-F coupling being a key diagnostic feature. IR spectroscopy will provide unambiguous evidence of the alcohol functional group. Finally, GC-MS will confirm the molecular weight, reveal the presence of chlorine through its isotopic signature, and provide a fragmentation pattern consistent with the benzyl alcohol structure. This guide provides the foundational data and protocols necessary for researchers to confidently undertake the synthesis and characterization of this important chemical intermediate.

References

-

Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

The Royal Society of Chemistry. (n.d.). Contents - The Royal Society of Chemistry. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

University of Oklahoma. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

- Schaefer, T., et al. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

R-NMR. (n.d.). SOP data acquisition. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Kügler, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

University of California, Irvine. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

PubChem. (n.d.). 2-Chlorobenzyl alcohol. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

da Silva, A. F., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

- Rauf, M.A., et al. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.

-

Jo, E., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

University of Regensburg. (n.d.). Chemical shifts. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones.... [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

The Organic Chemistry Tutor. (2020). Organic Chemistry - Mass Spectrometry Part II. YouTube. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

NIST. (n.d.). 2-Fluorobenzyl alcohol. NIST Chemistry WebBook. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link] [Accessed Jan. 1, 2026].

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. web.pdx.edu [web.pdx.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-Fluorobenzyl alcohol(446-51-5) 13C NMR spectrum [chemicalbook.com]

- 8. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR [m.chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. r-nmr.eu [r-nmr.eu]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. proprep.com [proprep.com]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. Benzyl alcohol [webbook.nist.gov]

- 19. 2-Fluorobenzyl alcohol [webbook.nist.gov]

- 20. agilent.com [agilent.com]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. stemed.site [stemed.site]

- 24. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 25. m.youtube.com [m.youtube.com]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluorobenzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Chloro-5-fluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given the critical role of three-dimensional molecular structure in determining the biological activity and physical properties of chemical compounds, this document outlines a synergistic approach combining computational modeling and experimental validation. We will delve into the theoretical underpinnings of its conformational preferences, driven by the interplay of steric and electronic effects from its substituent groups, and provide detailed protocols for its structural elucidation using state-of-the-art analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol , is a substituted aromatic alcohol of significant interest.[3] Its utility as a precursor in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals, underscores the importance of a thorough understanding of its structural characteristics.[1][2] The presence of both a chlorine and a fluorine atom on the benzene ring, in addition to the hydroxymethyl group, introduces a fascinating array of electronic and steric interactions that dictate its preferred three-dimensional arrangement. This conformation, in turn, profoundly influences its reactivity, intermolecular interactions, and ultimately, the stereochemistry of its downstream products.

This guide will first explore the fundamental aspects of its molecular structure, followed by a detailed examination of its conformational possibilities. We will then present a robust, multi-pronged strategy for the definitive determination of its structure and conformation, integrating computational chemistry with established experimental methodologies.

Molecular Structure: A Foundation of Atoms and Bonds

The foundational structure of this compound is comprised of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. A summary of its basic properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO | Sunway Pharm Ltd.[3] |

| Molecular Weight | 160.57 g/mol | Sunway Pharm Ltd.[3] |

| CAS Number | 261762-59-8 | MySkinRecipes[1] |

| Melting Point | 68-72°C | MySkinRecipes[1] |

| Boiling Point | 229.6°C | MySkinRecipes[1] |

While these macroscopic properties are well-documented, a detailed understanding requires a microscopic perspective of its bond lengths, bond angles, and dihedral angles. In the absence of direct crystallographic data for this specific molecule, we can draw inferences from related structures, such as 2-chlorobenzyl alcohol, and utilize computational methods for accurate predictions.[4]

Conformational Analysis: The Dynamic Nature of this compound

The conformational landscape of benzyl alcohol and its derivatives is a subject of considerable interest, as the orientation of the hydroxymethyl group relative to the aromatic ring is a key determinant of its chemical behavior.[5][6] The primary degree of freedom is the rotation around the C(ipso)-C(α) bond, described by the dihedral angle τ (C(2)-C(1)-C(α)-O).

Studies on substituted benzyl alcohols have revealed that the conformational preferences are governed by a delicate balance of intramolecular forces, including:

-

Steric Hindrance: Repulsive interactions between the -CH₂OH group and the ortho-substituent (in this case, the chlorine atom).

-

Intramolecular Hydrogen Bonding: Attractive interactions, such as a potential O-H···Cl or O-H···π interaction, can stabilize specific conformations. Research on 2-fluorobenzyl alcohols has highlighted the significance of intramolecular OH···F hydrogen bonds in influencing their conformational landscapes.[5][6]

-

Dipole-Dipole Interactions: The relative orientation of the C-Cl, C-F, and C-O bond dipoles will influence the overall molecular dipole moment and conformational energy.

Based on studies of similar molecules, we can hypothesize the existence of several low-energy conformers for this compound, which can be explored through computational modeling.

Integrated Strategy for Structural Elucidation

To provide a definitive and in-depth understanding of the molecular structure and conformation of this compound, a combined computational and experimental approach is proposed. This self-validating system ensures that theoretical predictions are grounded in empirical data.

Figure 1: Integrated workflow for the structural elucidation of this compound.

Computational Chemistry Protocol

Computational studies serve as a powerful predictive tool to explore the potential energy surface of the molecule and identify stable conformers.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using standard bond lengths and angles.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the low-energy conformers identified in the previous step are then optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts for the lowest energy conformers are calculated using the GIAO (Gauge-Including Atomic Orbital) method. These predicted spectra will be crucial for comparison with experimental data.

Figure 2: Logical flow of the computational conformational analysis.

Experimental Validation Protocols

Experimental data is indispensable for validating the computational models and providing a definitive characterization of the molecule's structure.

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and conformation of organic molecules.

Step-by-Step Protocol:

-

Sample Preparation: A solution of high-purity this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts and coupling constants of all protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between atoms in the molecule.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment is conducted to identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide direct evidence for the proximity of certain groups, thus helping to distinguish between different conformers.

X-ray crystallography provides the most unambiguous determination of the solid-state molecular structure.

Step-by-Step Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This provides a definitive snapshot of the molecule's conformation in the solid state.

FT-IR spectroscopy can provide valuable information about intramolecular interactions, particularly hydrogen bonding. The position and shape of the O-H stretching band can indicate the presence and strength of hydrogen bonds.[5]

Conclusion and Future Outlook

A comprehensive understanding of the molecular structure and conformation of this compound is paramount for its effective utilization in the development of new pharmaceuticals and agrochemicals. The integrated approach of computational modeling and experimental validation outlined in this guide provides a robust framework for achieving this goal. The elucidation of its preferred conformers and the intramolecular forces that govern them will enable a more rational design of synthetic routes and a deeper insight into the structure-activity relationships of its derivatives. Future work could involve studying the conformational dynamics in different solvent environments to better mimic physiological conditions.

References

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC - NIH. Available at: [Link]

-

Benzyl alcohol oxidation with Pd-Zn/TiO 2 : computational and experimental studies. Available at: [Link]

-

Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - NIH. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - ResearchGate. Available at: [Link]

-

2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem. Available at: [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. Available at: [Link]

-

Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts - ACS Publications. Available at: [Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Available at: [Link]

-

2-Fluorobenzyl alcohol - the NIST WebBook. Available at: [Link]

-

A Study of Some Substituted Hydroxybenzyl Alcohols1 | Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound - CAS:261762-59-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2-Chloro-5-fluorobenzyl Alcohol in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility of 2-Chloro-5-fluorobenzyl alcohol in common organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental protocols, and strategic considerations necessary for its characterization.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[1] For a compound like this compound, which holds potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility is paramount for:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for optimal reaction rates and to minimize impurities.

-

Purification and Crystallization: The selection of an appropriate solvent system is fundamental for effective purification through crystallization, where solubility differences at varying temperatures are exploited.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the choice of delivery vehicle.[2]

-

Process Safety and Scalability: Proper solvent selection, guided by solubility data, is essential for designing safe, efficient, and scalable chemical processes.[3][4]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide detailed experimental methodologies for its determination, and offer a strategic approach to solvent selection based on safety, health, and environmental considerations.

Physicochemical Profile of this compound and Solvent Interactions

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational guideline.[1][5]

2.1. Analysis of the Solute: this compound

-

Polarity: The presence of a hydroxyl (-OH) group and halogen atoms (-Cl, -F) introduces polarity to the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in nonpolar or aromatic solvents through van der Waals forces and pi-pi stacking interactions.

-

Halogen Substitution: The chloro and fluoro substituents increase the molecule's polarity and can participate in dipole-dipole interactions.

Based on this structure, this compound is expected to be a polar molecule with some nonpolar character.

2.2. Common Organic Solvents: A Categorization

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) - Capable of hydrogen bonding. These are likely to be good solvents for this compound due to the hydroxyl group.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) - Possess dipoles but do not have a hydrogen atom directly bonded to an electronegative atom. These are also expected to be effective solvents.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl ether) - Have low dielectric constants and are not capable of strong hydrogen bonding. Solubility in these will likely be lower but potentially still significant due to the aromatic ring.

Strategic Solvent Selection: A Multifaceted Approach

Choosing the right solvent extends beyond mere solubility.[2] A systematic approach, considering safety, health, and environmental impact, is crucial, particularly in a pharmaceutical context.[3][4][6]

Table 1: Key Parameters for Solvent Selection

| Category | Parameters to Consider | Rationale |

| Safety | Flash point, Flammability, Peroxide formation, Reactivity | To minimize the risk of fire, explosions, and unwanted chemical reactions. |

| Health | Acute and chronic toxicity, Carcinogenicity, Mutagenicity | To ensure the safety of laboratory personnel and minimize exposure risks.[2] |

| Environmental | Volatility, Biodegradability, Aquatic toxicity | To reduce air pollution, and environmental persistence, and protect ecosystems.[6] |

| Process | Boiling point, Viscosity, Cost, Recyclability | To ensure ease of handling, removal post-reaction, economic viability, and sustainability.[2][6] |

Several pharmaceutical companies and organizations have developed solvent selection guides that rank solvents based on these criteria.[3][4][6] These guides are invaluable resources for making informed decisions.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-tiered approach is recommended for determining the solubility of this compound, starting with qualitative assessments and progressing to quantitative measurements.

4.1. Preliminary Qualitative Solubility Assessment

This initial screening provides a rapid indication of solubility in a range of solvents.

Protocol 1: Small-Scale Visual Solubility Test

-

Add approximately 10-20 mg of this compound to a small test tube or vial.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.

-

After each addition, cap the vial and vortex or shake vigorously for 30 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid.

-

Record the solubility as:

-

Very Soluble: Dissolves completely upon addition of the first 0.25 mL.

-

Soluble: Dissolves completely within 1 mL of solvent.

-

Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.

-

4.2. Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Protocol 2: Isothermal Shake-Flask Solubility Determination

-

Prepare a supersaturated solution of this compound in the selected solvent in a sealed vial.

-

Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis Spectroscopy or HPLC.

4.3. High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, high-throughput methods are employed.[7]

Protocol 3: Kinetic Solubility Determination using UV-Vis Spectroscopy

-

Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.[8][9]

-

In a 96-well microplate, add the desired organic solvents.

-

Add a small volume of the DMSO stock solution to each well and mix. The precipitation of the compound will cause turbidity.

-

After a set incubation time, filter the solutions using a filter plate.

-

Measure the absorbance of the filtrate using a UV-Vis plate reader at the wavelength of maximum absorbance for this compound.[9][10]

-

Calculate the solubility based on a pre-established calibration curve.[9]

Workflow for Solubility Determination

Sources

- 1. chem.ws [chem.ws]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. acs.org [acs.org]

- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 5. youtube.com [youtube.com]

- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. scirp.org [scirp.org]

Purity and available grades of 2-Chloro-5-fluorobenzyl alcohol

An In-depth Technical Guide to the Purity and Available Grades of 2-Chloro-5-fluorobenzyl alcohol

Introduction: A Profile of a Key Synthetic Building Block

This compound (CAS No. 261762-59-8) is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its structural features—a chlorinated and fluorinated phenyl ring attached to a hydroxymethyl group—make it a versatile building block, particularly in the pharmaceutical and agrochemical industries.[3][4] The presence of both chlorine and fluorine atoms provides specific steric and electronic properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This guide provides an in-depth analysis of the synthesis, potential impurities, analytical methodologies for purity assessment, and commercially available grades of this compound, intended for researchers, chemists, and drug development professionals who require a thorough understanding of its quality attributes.

Synthesis Pathways and Potential Impurity Profile

The quality of this compound is intrinsically linked to its manufacturing process. While multiple synthetic routes are possible, the most common and economically viable approach involves the chemical reduction of a corresponding benzoic acid or its ester derivative.

Primary Synthesis Route: Reduction

The industrial synthesis of this compound typically proceeds via the reduction of 2-chloro-5-fluorobenzoic acid or its methyl/ethyl ester. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is a critical determinant of the final product's purity and impurity profile.

-

Mechanism Rationale : Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃-THF) are powerful reducing agents capable of converting carboxylic acids and esters to primary alcohols.[5][6] The reaction with LiAlH₄, for instance, involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by work-up with water and/or acid to neutralize the aluminate salts and protonate the resulting alkoxide.[6] An inert atmosphere is crucial to prevent the quenching of these highly reactive and moisture-sensitive reagents.

Potential Process-Related Impurities

Understanding the potential impurities is paramount for troubleshooting and for selecting a grade appropriate for the intended application. Impurities can arise from unreacted starting materials, by-products, or subsequent degradation.

-

Unreacted Starting Material : Incomplete reduction can lead to residual 2-chloro-5-fluorobenzoic acid in the final product.

-

By-products of Reduction : The formation of ethers, such as bis(2-chloro-5-fluorobenzyl) ether, can occur, particularly under acidic conditions or elevated temperatures during work-up.

-

Over-reduction Products : While less common for benzyl alcohols, aggressive reaction conditions could potentially lead to the reduction of the aromatic ring or cleavage of the halogen atoms, though this is generally not a significant concern with standard reagents.

-

Solvent Residues : Residual solvents used during the reaction (e.g., Tetrahydrofuran, Diethyl ether) or extraction/purification (e.g., Ethyl acetate, Dichloromethane) may be present.

Advanced & Greener Synthesis Alternatives

To address the challenges of using hazardous reagents and to improve product purity, alternative methods such as electrochemical synthesis are being explored.[7] This technique uses an electric current as the "reagent" to drive the reduction, often under milder conditions. This approach can minimize the formation of by-products and simplify the purification process, leading to a product with a higher intrinsic purity.[7]

Caption: General Synthesis and Purification Workflow.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is required to fully characterize the purity and quality of this compound. Each technique provides a unique piece of information, contributing to a comprehensive quality control profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed, where the analyte is separated based on its hydrophobicity.

Experimental Protocol: Purity by Reverse-Phase HPLC

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-